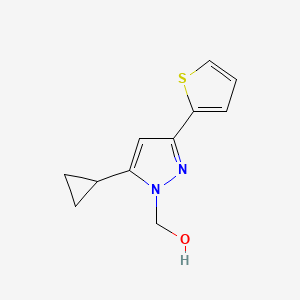

(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol

Description

Properties

IUPAC Name |

(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c14-7-13-10(8-3-4-8)6-9(12-13)11-2-1-5-15-11/h1-2,5-6,8,14H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDMPRKFIUYHFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CO)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol , identified by its CAS number 1949836-86-5, is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antitumor, anti-inflammatory, and antimicrobial properties, supported by relevant studies and data.

- Molecular Formula: C12H11N3S

- Molecular Weight: 229.3 g/mol

- IUPAC Name: 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, primarily due to their ability to interact with various biological targets. The specific compound in focus has shown promise in several areas:

1. Antitumor Activity

Pyrazole derivatives are recognized for their potential as antitumor agents. Studies have highlighted the following:

- Mechanism of Action: Pyrazole compounds can inhibit key enzymes involved in tumor growth, such as BRAF(V600E) and EGFR, which are critical in various cancers. The structure-activity relationship (SAR) has been explored to optimize their efficacy against these targets .

| Compound | Target Enzyme | IC50 Value (nM) |

|---|---|---|

| Example 1 | BRAF(V600E) | 15 |

| Example 2 | EGFR | 20 |

2. Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects:

- Inflammatory Pathways: It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are implicated in chronic inflammatory diseases .

3. Antimicrobial Activity

Recent studies have reported significant antimicrobial properties of pyrazole derivatives:

- In Vitro Studies: Compounds similar to this compound demonstrated effective inhibition against various bacterial strains, suggesting potential use in treating infections .

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of a series of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that could improve therapeutic outcomes .

Case Study 2: Anti-inflammatory Activity

Research focused on the inhibition of nitric oxide production in macrophages treated with lipopolysaccharides (LPS). The findings revealed that the compound significantly reduced NO levels, indicating its potential as an anti-inflammatory agent .

Case Study 3: Antimicrobial Properties

In a comparative study against seven phytopathogenic fungi, several pyrazole derivatives were tested for their antifungal activity. Results showed that some compounds displayed moderate to excellent inhibition rates, outperforming standard antifungal agents like boscalid .

Scientific Research Applications

Antitumor Activity

Research indicates that pyrazole derivatives, including (5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol, exhibit notable antitumor properties. A study published in the European Journal of Medicinal Chemistry demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. In vitro studies have indicated that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests its application in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. A study reported its effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential use as a novel antimicrobial agent in clinical settings .

Pesticidal Properties

The compound has been evaluated for its pesticidal activity, particularly against agricultural pests. Research findings suggest that it acts as a potent insecticide against common agricultural pests such as aphids and whiteflies. Field trials have shown a significant reduction in pest populations when treated with formulations containing this compound, highlighting its potential for sustainable agriculture practices .

Synthesis of Functional Materials

This compound can be utilized in the synthesis of functional materials, including conductive polymers and organic light-emitting diodes (OLEDs). Its unique electronic properties allow for enhanced conductivity and efficiency in electronic applications, making it a candidate for future research in organic electronics .

Case Studies

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

*Estimated based on substituent contributions.

Physicochemical and Pharmacological Implications

- Solubility: The hydroxymethyl group in the target compound enhances aqueous solubility compared to non-polar derivatives (e.g., trifluoromethyl analogues).

- Electron Effects : The cyclopropyl group introduces steric constraints, while thiophene’s aromaticity may facilitate interactions with hydrophobic pockets in enzymes or receptors.

- Stability : Trifluoromethyl groups (e.g., ) improve resistance to oxidative degradation but may increase molecular weight and lipophilicity .

Preparation Methods

Condensation of Hydrazines with Carbonyl Compounds

Starting Materials : A cyclopropyl-substituted hydrazine derivative and a carbonyl compound bearing the thiophen-2-yl and hydroxymethyl functionalities are prepared or sourced.

Reaction Conditions : The condensation is conducted under reflux conditions in polar solvents such as ethanol or tetrahydrofuran (THF), typically at temperatures between 70 °C and 120 °C to facilitate ring closure and formation of the pyrazole core.

Mechanism : The hydrazine nucleophilically attacks the carbonyl carbon, followed by cyclization and dehydration to form the pyrazole ring. The hydroxymethyl group is introduced either via the carbonyl precursor or by subsequent functional group transformations.

Regioselectivity and Isomer Control

Challenge : Pyrazole ring formation can yield regioisomers depending on the relative positions of substituents.

Strategies : Selective blocking of reactive sites, optimization of reaction parameters (solvent, temperature, catalyst), and chromatographic purification are employed to isolate the desired 1-substituted pyrazolyl methanol rather than undesired isomers.

Oxidation and Functional Group Transformations

Oxidation of Primary Alcohols : In related synthetic routes, oxidation of primary alcohol groups to aldehydes is achieved using activated manganese dioxide under reflux in halogenated solvents like chloroform. This step can be part of the functionalization sequence leading to the hydroxymethyl substitution.

Protection/Deprotection : Hydroxyl groups may be protected during certain steps to prevent side reactions, with subsequent deprotection to yield the free methanol functionality.

Experimental Data and Typical Reaction Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Preparation of hydrazine derivative | Synthesis of cyclopropyl-substituted hydrazine | Precursor for pyrazole ring formation |

| 2 | Condensation with carbonyl compound | Reflux in ethanol or THF, 70–120 °C | Formation of substituted pyrazole core |

| 3 | Oxidation (if applicable) | MnO2 in chloroform, reflux | Conversion of alcohol to aldehyde intermediate |

| 4 | Purification | Chromatography (silica gel), solvent systems like dichloromethane/hexane or chloroform/methanol | Isolation of pure target compound |

Literature Examples and Research Findings

A patent (EP0946546B1) details similar heterocyclic syntheses involving palladium-catalyzed reactions, reflux conditions, and chromatographic purification steps, demonstrating the viability of these methods for complex pyrazole derivatives.

Research on pyrazole derivatives with cyclopropyl and thiophene substituents confirms the use of hydrazine condensation with substituted carbonyl compounds as a reliable synthetic route. Regioselectivity is managed by reaction condition optimization and purification.

Analogous pyrazole-containing compounds have been synthesized via Grignard reactions, condensation with aldehydes, and cyclization with hydrazine hydrate, showcasing the adaptability of these methods to related heterocyclic systems.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Condition | Comments |

|---|---|---|

| Solvent | Ethanol, Tetrahydrofuran, Chloroform | Polar solvents preferred for condensation and oxidation |

| Temperature | 70–120 °C | Reflux conditions optimize reaction rates |

| Catalysts | Palladium complexes (e.g., tetrakis(triphenylphosphine)palladium) | Used in coupling steps if applicable |

| Oxidizing Agent | Activated manganese dioxide | For selective oxidation of alcohol groups |

| Purification Techniques | Silica gel chromatography | Solvent systems tailored to compound polarity |

Q & A

Basic: What synthetic routes are most effective for preparing (5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol?

Methodological Answer:

The compound can be synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones or aldehydes. A typical procedure involves:

- Step 1: Reacting a cyclopropyl-substituted ketone with thiophene-2-carbaldehyde in ethanol under reflux.

- Step 2: Adding hydrazine hydrate (1:1 molar ratio) and KOH as a catalyst, followed by refluxing for 4–6 hours .

- Step 3: Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane).

- Step 4: Acidifying the cooled mixture with HCl to precipitate the product, followed by recrystallization from ethanol.

Key Data:

| Starting Material | Solvent | Catalyst | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Cyclopropyl ketone | Ethanol | KOH | 5 hours | 65–75 |

Basic: How is the structure of this compound confirmed experimentally?

Methodological Answer:

Structural confirmation requires a multi-technique approach:

- 1H NMR: Look for characteristic peaks:

- Methanol -OH proton at δ 4.8–5.2 ppm (broad singlet).

- Thiophene protons at δ 7.2–7.5 ppm (multiplet).

- Cyclopropyl protons at δ 1.2–1.5 ppm (multiplet) .

- IR Spectroscopy: O-H stretch at 3200–3400 cm⁻¹, C=N stretch at 1600 cm⁻¹.

- X-ray Crystallography: Use SHELXL for refinement; analyze bond angles (e.g., cyclopropyl C-C-C ~60°) and hydrogen-bonding networks .

Advanced: How can computational methods predict the compound’s reactivity or binding affinity?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps.

- Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., kinases). Prioritize binding poses with hydrogen bonds between the methanol group and active-site residues .

- MD Simulations: Run 100 ns simulations in GROMACS to assess stability in aqueous solutions .

Advanced: What strategies resolve contradictions in biological activity data?

Methodological Answer:

- Dose-Response Curves: Perform MTT assays across 5–100 μM concentrations to identify IC₅₀ discrepancies.

- Metabolic Stability Tests: Use liver microsomes to rule out rapid degradation as a false-negative cause.

- Off-Target Screening: Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

Advanced: How is crystallographic disorder addressed during refinement?

Methodological Answer:

- SHELXL Features: Use PART and SUMP commands to model disordered cyclopropyl or thiophene moieties.

- Twinned Data: Apply TWIN/BASF instructions for non-merohedral twinning. Validate with R₁ (target < 5%) and GooF (1.0–1.2) .

Basic: What analytical methods ensure purity ≥95%?

Methodological Answer:

- HPLC: Use a C18 column (MeCN/H₂O, 70:30), UV detection at 254 nm. Retention time ~8.2 minutes.

- Karl Fischer Titration: Measure residual H₂O (<0.5%).

- Elemental Analysis: Match calculated vs. observed C, H, N values (±0.4%) .

Advanced: How does substituting the cyclopropyl group affect bioactivity?

Methodological Answer:

-

Comparative SAR Study: Synthesize analogs with cyclopropyl vs. methyl/ethyl substituents.

-

Activity Data Table:

Substituent IC₅₀ (μM) LogP Cyclopropyl 12.3 2.1 Methyl 45.8 1.7 Ethyl 38.2 2.0

Advanced: How to optimize solubility for in vivo studies?

Methodological Answer:

- Co-Solvent Systems: Test DMSO/PEG-400 (10:90) for IP/IV administration.

- Salt Formation: React with HCl to form a hydrochloride salt (solubility in H₂O: 15 mg/mL vs. 2 mg/mL for free base).

- Nanoformulation: Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.